molecular formula C11H24N2 B12745065 1-Amino-3-aminoethyl-3,5,5-trimethylcyclohexane CAS No. 42968-91-2

1-Amino-3-aminoethyl-3,5,5-trimethylcyclohexane

Cat. No.: B12745065
CAS No.: 42968-91-2
M. Wt: 184.32 g/mol
InChI Key: CNKKFFNIHJXBFX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1-Amino-3-aminoethyl-3,5,5-trimethylcyclohexane can be synthesized through the hydrogenation of isophorone nitrile. The reaction typically involves the use of a hydrogenation catalyst such as Raney nickel under high pressure and temperature conditions .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale hydrogenation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through distillation and other separation techniques .

Chemical Reactions Analysis

Types of Reactions

1-Amino-3-aminoethyl-3,5,5-trimethylcyclohexane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Amino-3-aminoethyl-3,5,5-trimethylcyclohexane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-amino-3-aminoethyl-3,5,5-trimethylcyclohexane involves its interaction with various molecular targets. The compound can form hydrogen bonds and electrostatic interactions with target molecules, leading to changes in their structure and function. These interactions can affect various biochemical pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Amino-3-aminoethyl-3,5,5-trimethylcyclohexane is unique due to its specific structural features, which confer distinct chemical and physical properties. Its ability to undergo a wide range of chemical reactions and its applications in various fields make it a valuable compound in both research and industry .

Properties

CAS No.

42968-91-2

Molecular Formula

C11H24N2

Molecular Weight

184.32 g/mol

IUPAC Name

3-(2-aminoethyl)-3,5,5-trimethylcyclohexan-1-amine

InChI

InChI=1S/C11H24N2/c1-10(2)6-9(13)7-11(3,8-10)4-5-12/h9H,4-8,12-13H2,1-3H3

InChI Key

CNKKFFNIHJXBFX-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(C1)(C)CCN)N)C

Origin of Product

United States

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